8-Bromo-2,3-dimethyl-3H-quinazolin-4-one

Physicochemical Properties Medicinal Chemistry Chemical Procurement

8-Bromo-2,3-dimethyl-3H-quinazolin-4-one (CAS 1263413-81-5) is a synthetic, heterocyclic small molecule belonging to the 4(3H)-quinazolinone family. It features a core quinazolinone structure with a single bromine atom at the 8-position and methyl groups at the 2- and 3-positions, giving it a molecular formula of C10H9BrN2O and a molecular weight of 253.09 g/mol.

Molecular Formula C10H9BrN2O
Molecular Weight 253.09 g/mol
Cat. No. B12102040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-2,3-dimethyl-3H-quinazolin-4-one
Molecular FormulaC10H9BrN2O
Molecular Weight253.09 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=CC=C2Br)C(=O)N1C
InChIInChI=1S/C10H9BrN2O/c1-6-12-9-7(10(14)13(6)2)4-3-5-8(9)11/h3-5H,1-2H3
InChIKeyPVOPHRFBUSBIQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Understanding 8-Bromo-2,3-dimethyl-3H-quinazolin-4-one: A Specialized Brominated Quinazolinone Scaffold


8-Bromo-2,3-dimethyl-3H-quinazolin-4-one (CAS 1263413-81-5) is a synthetic, heterocyclic small molecule belonging to the 4(3H)-quinazolinone family . It features a core quinazolinone structure with a single bromine atom at the 8-position and methyl groups at the 2- and 3-positions, giving it a molecular formula of C10H9BrN2O and a molecular weight of 253.09 g/mol . This compound serves primarily as a versatile intermediate in medicinal chemistry, where its 8-bromo substituent enables further functionalization through metal-catalyzed cross-coupling reactions [1].

Procurement Risks: Why 8-Bromo-2,3-dimethyl-3H-quinazolin-4-one Cannot Be Replaced by Common Analogs


Generic substitution of 8-Bromo-2,3-dimethyl-3H-quinazolin-4-one with positional isomers or different halogen analogs is chemically invalid. The 8-bromo substituent provides a unique vector for synthetic elaboration via site-selective cross-coupling, a reactivity profile that is fundamentally different from 6-bromo isomers or 8-chloro variants [1]. The general reactivity trend C-I > C-Br >> C-Cl means that a chloro analog would be significantly less reactive in key transformations like Suzuki-Miyaura couplings, leading to lower yields or failed reactions [1]. Furthermore, the electronic and steric influence of a bromine versus a chlorine at the 8-position will result in different biological target interactions if the compound is used in an active pharmaceutical ingredient (API) program, making direct substitution risky without revalidation .

Head-to-Head Evidence: Quantifying the Differentiation of 8-Bromo-2,3-dimethyl-3H-quinazolin-4-one


Molecular Weight and Physicochemical Profile vs. 8-Chloro Analog

The 8-bromo derivative is substantially heavier than its 8-chloro analog (8-Chloro-2,3-dimethyl-3H-quinazolin-4-one). A higher molecular weight contributes to increased lipophilicity and a different pharmacokinetic profile if the compound is used in a biological context. The quantitative comparison is as follows:

Physicochemical Properties Medicinal Chemistry Chemical Procurement

Synthetic Reactivity: C-Br vs. C-Cl Bond Strength for Cross-Coupling

In metal-catalyzed cross-coupling reactions, the carbon-halogen bond strength dictates reactivity. The C-Br bond is significantly more reactive than the C-Cl bond. A class-level inference confirms that brominated quinazolinones like the target compound will undergo oxidative addition with palladium catalysts much more readily than their chlorinated counterparts.

Synthetic Chemistry Reactivity Cross-Coupling

Regiochemical Differentiation: 8-Bromo vs. 6-Bromo Isomer

The position of the bromine on the quinazolinone core is a critical determinant of biological activity. The 6-bromo isomer is often synthesized from 5-bromoisatoic anhydride [1], whereas the 8-bromo isomer arises from condensation of 3-substituted anthranilamides with orthoamides [2]. These distinct synthetic routes point to different electronic environments and potential for distinct biological interactions.

Regiochemistry Structure-Activity Relationship Chemical Biology

Commercial Supply Purity Baseline for Reliable Results

The commercial standard for this compound establishes a high purity threshold crucial for generating reproducible data. The batch-to-batch consistency and defined minimum purity reduce experimental variability.

Quality Control Purity Analysis Procurement

When to Prioritize 8-Bromo-2,3-dimethyl-3H-quinazolin-4-one for Your Project


1. Palladium-Catalyzed Library Synthesis via C8 Position

Scenario: A medicinal chemistry team needs to synthesize a library of 8-arylated quinazolinones. The 8-Bromo compound is the ideal starting material due to the high reactivity of the C-Br bond in Suzuki-Miyaura reactions, a class-level reactivity advantage over the 8-chloro analog . Its single bromine allows for a one-step diversification at a specific site away from the 2,3-dimethyl region.

2. Modulating Lipophilicity in Lead Optimization

Scenario: A lead compound based on a 2,3-dimethylquinazolin-4-one core requires increased lipophilicity to improve membrane permeability. The lead optimization chemist can use the 8-bromo derivative to introduce lipophilic groups via cross-coupling, or evaluate the effect of the bromine atom itself. It directly replaces the 8-chloro derivative (21.3% lower molecular weight) to counterbalance excessive hydrophilicity .

3. SAR Exploration of Halogen-Regioisomeric Pairs

Scenario: A research group investigating the binding mode of a quinazolinone inhibitor needs to probe the steric and electronic environment at the 8-position. They must procure both 8-bromo and 6-bromo isomers. The distinct synthetic origins and the explicit vendor warning about divergent reactivity/activity justify their individual procurement, as they cannot be considered structural analogs with simply swapped substituents.

4. Reliable Intermediate for Process Chemistry Scale-Up

Scenario: A process chemist requires a consistent, high-purity intermediate for a multi-step synthesis of an API candidate. Procuring the 8-bromo compound with a vendor-guaranteed purity of >95% is critical. This specification allows the chemist to calculate reagent stoichiometry with confidence on a larger scale, minimizing the risk of impurity-driven side reactions that plague routes starting from less-defined heterocyclic halides.

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